molecular formula C7H12O7 B11994089 O-Glycero-L-manno-heptonic-gamma-lactone

O-Glycero-L-manno-heptonic-gamma-lactone

Cat. No.: B11994089
M. Wt: 208.17 g/mol
InChI Key: VIVCRCODGMFTFY-AAILESKZSA-N
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Description

O-Glycero-L-manno-heptonic-γ-lactone is a rare heptose-derived lactone characterized by a seven-carbon backbone (heptonic acid) cyclized into a γ-lactone ring. Its structure includes a glycero substituent (a triol moiety) at the O-position and the L-manno configuration, which defines the stereochemistry of its chiral centers.

Properties

Molecular Formula

C7H12O7

Molecular Weight

208.17 g/mol

IUPAC Name

3,4-dihydroxy-5-[(1S)-1,2,3-trihydroxypropyl]oxolan-2-one

InChI

InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2?,3-,4?,5?,6?/m0/s1

InChI Key

VIVCRCODGMFTFY-AAILESKZSA-N

Isomeric SMILES

C(C([C@@H](C1C(C(C(=O)O1)O)O)O)O)O

Canonical SMILES

C(C(C(C1C(C(C(=O)O1)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Glycero-L-manno-heptonic-gamma-lactone typically involves the oxidation of heptose sugars. One common method is the oxidation of L-mannose using specific oxidizing agents under controlled conditions to form the corresponding heptonic acid, which then cyclizes to form the lactone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large-scale reactors, precise control of reaction conditions, and purification steps to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: O-Glycero-L-manno-heptonic-gamma-lactone can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The lactone ring can be opened and substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to open the lactone ring and introduce new functional groups.

Major Products Formed:

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with new functional groups replacing the lactone ring.

Scientific Research Applications

Chemical Properties and Structure

O-Glycero-L-manno-heptonic-gamma-lactone has the molecular formula C7H12O7C_7H_{12}O_7 and is characterized by its unique lactone structure, which plays a critical role in its biological activity. The compound is derived from heptonic acid and exhibits properties that can modulate immune responses.

Immunological Applications

  • Immunomodulation:
    • This compound has been shown to influence immune cell activation. Its structural similarities to lipid A, a component of lipopolysaccharides, suggest it may act as an immunomodulator, potentially enhancing the immune response against pathogens .
  • Vaccine Development:
    • The compound's ability to stimulate immune responses makes it a candidate for use as an adjuvant in vaccine formulations. Adjuvants are substances that enhance the body's immune response to an antigen. Research indicates that derivatives of similar compounds can improve the efficacy of vaccines by promoting stronger and longer-lasting immunity .

Biochemical Research Applications

  • Glycobiology Studies:
    • This compound can serve as a valuable tool in glycobiology, particularly in studying glycan interactions and their roles in biological processes. Its structure allows researchers to investigate how carbohydrates influence cell signaling and disease mechanisms .
  • Synthetic Biology:
    • The compound can be utilized in synthetic biology for constructing glycosylated molecules. By incorporating this compound into synthetic pathways, scientists can create novel biomolecules with tailored properties for therapeutic applications .

Case Study 1: Immunostimulatory Effects

A study evaluated the immunostimulatory effects of this compound on murine macrophages. The results indicated that treatment with the compound led to increased production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an adjuvant in vaccine formulations .

Case Study 2: Glycan Interaction Studies

Another research project explored the interaction of this compound with specific lectins. The findings revealed that the compound could inhibit lectin binding, demonstrating its utility in studying carbohydrate-protein interactions crucial for understanding various biological processes .

Data Table: Summary of Applications

Application AreaDescriptionPotential Impact
ImmunomodulationEnhances immune cell activationImproved responses to infections
Vaccine DevelopmentActs as an adjuvant to boost vaccine efficacyMore effective vaccines against infectious diseases
GlycobiologyStudies glycan interactionsInsights into cellular communication and disease
Synthetic BiologyUsed in constructing glycosylated moleculesDevelopment of novel therapeutics

Mechanism of Action

The mechanism of action of O-Glycero-L-manno-heptonic-gamma-lactone involves its interaction with specific molecular targets and pathways. The lactone ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: D-Glycero-L-manno-heptono-γ-lactone

The most closely related compound is D-Glycero-L-manno-heptono-γ-lactone, which shares the same heptonic-γ-lactone backbone and L-manno configuration but differs in the glycero substituent stereochemistry (D-configuration instead of O-linked). Key distinctions include:

Property O-Glycero-L-manno-heptonic-γ-lactone D-Glycero-L-manno-heptono-γ-lactone
Stereochemistry O-linked glycero triol substituent D-glycero configuration at C6
Cyclization Position γ-lactone (C4–C7) γ-lactone (C4–C7)
Biological Relevance Hypothesized in rare bacterial strains Documented in E. coli LPS biosynthesis
Synthetic Accessibility Limited reported synthesis routes Synthesized via enzymatic oxidation of GDP-mannose

The D-glycero variant exhibits higher biological prevalence, particularly in Gram-negative bacterial lipopolysaccharides (LPS), where it contributes to antigenic diversity. Its synthesis pathway is well-documented, leveraging GDP-mannose 4,6-dehydratase and reductase enzymes . In contrast, the O-glycero analog remains understudied, with its biological roles inferred from structural homology.

Other Heptonic Lactones

L-glycero-D-manno-heptonic-γ-lactone

This enantiomer reverses both the glycero and manno configurations. Studies indicate divergent optical activities (e.g., [α]D = +12° for L-glycero-D-manno vs. -8° for D-glycero-L-manno) and distinct interactions with carbohydrate-binding proteins, underscoring the importance of stereochemical precision in biological systems .

Sedoheptulosonic-γ-lactone

A related seven-carbon lactone but derived from sedoheptulose (a ketose). Unlike O-glycero-L-manno-heptonic-γ-lactone, sedoheptulosonic lactone features a keto group at C2, altering its reactivity and metabolic roles (e.g., involvement in the Calvin cycle) .

Research Findings and Gaps

  • Stability: γ-lactones like O-glycero-L-manno-heptonic derivatives are prone to hydrolysis under acidic conditions, limiting their utility in aqueous environments.
  • Biological Activity: D-glycero-L-manno-heptono-γ-lactone shows immunomodulatory effects in LPS, while the O-glycero analog’s activity remains speculative .
  • Synthetic Challenges : The O-glycero substituent complicates stereoselective synthesis, requiring advanced protecting-group strategies.

Q & A

Q. How can researchers ensure reproducibility when sharing synthetic protocols for this compound?

  • Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed step-by-step procedures in supplementary materials, including exact equipment models (e.g., Bruker AVANCE III HD NMR) and reagent lot numbers. Use platforms like Zenodo for raw data archiving .

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